Cas no 2172563-19-6 (methyl 1-(carbonochloridoyl)-4-methylpyrrolidine-3-carboxylate)

methyl 1-(carbonochloridoyl)-4-methylpyrrolidine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- methyl 1-(carbonochloridoyl)-4-methylpyrrolidine-3-carboxylate
- EN300-1612446
- 2172563-19-6
-
- インチ: 1S/C8H12ClNO3/c1-5-3-10(8(9)12)4-6(5)7(11)13-2/h5-6H,3-4H2,1-2H3
- InChIKey: OUWPADYCDCLSHR-UHFFFAOYSA-N
- ほほえんだ: ClC(N1CC(C(=O)OC)C(C)C1)=O
計算された属性
- せいみつぶんしりょう: 205.0505709g/mol
- どういたいしつりょう: 205.0505709g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 231
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 46.6Ų
methyl 1-(carbonochloridoyl)-4-methylpyrrolidine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1612446-50mg |
methyl 1-(carbonochloridoyl)-4-methylpyrrolidine-3-carboxylate |
2172563-19-6 | 50mg |
$647.0 | 2023-09-23 | ||
Enamine | EN300-1612446-500mg |
methyl 1-(carbonochloridoyl)-4-methylpyrrolidine-3-carboxylate |
2172563-19-6 | 500mg |
$739.0 | 2023-09-23 | ||
Enamine | EN300-1612446-1.0g |
methyl 1-(carbonochloridoyl)-4-methylpyrrolidine-3-carboxylate |
2172563-19-6 | 1g |
$1142.0 | 2023-06-04 | ||
Enamine | EN300-1612446-10.0g |
methyl 1-(carbonochloridoyl)-4-methylpyrrolidine-3-carboxylate |
2172563-19-6 | 10g |
$4914.0 | 2023-06-04 | ||
Enamine | EN300-1612446-1000mg |
methyl 1-(carbonochloridoyl)-4-methylpyrrolidine-3-carboxylate |
2172563-19-6 | 1000mg |
$770.0 | 2023-09-23 | ||
Enamine | EN300-1612446-2500mg |
methyl 1-(carbonochloridoyl)-4-methylpyrrolidine-3-carboxylate |
2172563-19-6 | 2500mg |
$1509.0 | 2023-09-23 | ||
Enamine | EN300-1612446-2.5g |
methyl 1-(carbonochloridoyl)-4-methylpyrrolidine-3-carboxylate |
2172563-19-6 | 2.5g |
$2240.0 | 2023-06-04 | ||
Enamine | EN300-1612446-0.1g |
methyl 1-(carbonochloridoyl)-4-methylpyrrolidine-3-carboxylate |
2172563-19-6 | 0.1g |
$1005.0 | 2023-06-04 | ||
Enamine | EN300-1612446-0.5g |
methyl 1-(carbonochloridoyl)-4-methylpyrrolidine-3-carboxylate |
2172563-19-6 | 0.5g |
$1097.0 | 2023-06-04 | ||
Enamine | EN300-1612446-100mg |
methyl 1-(carbonochloridoyl)-4-methylpyrrolidine-3-carboxylate |
2172563-19-6 | 100mg |
$678.0 | 2023-09-23 |
methyl 1-(carbonochloridoyl)-4-methylpyrrolidine-3-carboxylate 関連文献
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
methyl 1-(carbonochloridoyl)-4-methylpyrrolidine-3-carboxylateに関する追加情報
Methyl 1-(Carbonochloridoyl)-4-Methylpyrrolidine-3-Carboxylate: A Comprehensive Overview
Methyl 1-(carbonochloridoyl)-4-methylpyrrolidine-3-carboxylate (CAS No. 2172563-19-6) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in various therapeutic areas, particularly in the development of novel drugs targeting specific biological pathways.
The chemical structure of methyl 1-(carbonochloridoyl)-4-methylpyrrolidine-3-carboxylate is composed of a pyrrolidine ring with a methyl substituent at the 4-position and a carboxylate group at the 3-position, which is esterified with methanol. The presence of the carbonochloridoyl group (ClC=O) introduces a reactive carbonyl moiety, making this compound an interesting candidate for further chemical modifications and biological evaluations.
Recent studies have highlighted the importance of methyl 1-(carbonochloridoyl)-4-methylpyrrolidine-3-carboxylate in the context of drug discovery. One notable application is its potential as a precursor for the synthesis of more complex molecules with enhanced pharmacological properties. For instance, researchers have explored its use in the development of inhibitors for specific enzymes involved in disease pathways, such as kinases and proteases. These enzymes play crucial roles in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
In addition to its role as a synthetic intermediate, methyl 1-(carbonochloridoyl)-4-methylpyrrolidine-3-carboxylate has been investigated for its intrinsic biological activity. Preliminary studies have shown that this compound exhibits moderate inhibitory effects on certain enzymes, suggesting its potential as a lead compound for further optimization. The ability to modulate enzyme activity through small molecule inhibitors is a key strategy in modern drug discovery, and compounds like methyl 1-(carbonochloridoyl)-4-methylpyrrolidine-3-carboxylate provide valuable starting points for such efforts.
The synthesis of methyl 1-(carbonochloridoyl)-4-methylpyrrolidine-3-carboxylate typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include the reaction of 4-methylpyrrolidine-3-carboxylic acid with methyl chloroformate, followed by esterification with methanol. Advances in synthetic methodologies have enabled researchers to develop more efficient and scalable methods for producing this compound, facilitating its broader use in research and development.
From a pharmacological perspective, the physicochemical properties of methyl 1-(carbonochloridoyl)-4-methylpyrrolidine-3-carboxylate are critical for its biological activity and potential therapeutic applications. Factors such as solubility, stability, and permeability are evaluated to determine the compound's suitability for different delivery methods and target tissues. In vitro assays have demonstrated that this compound can effectively penetrate cell membranes and interact with intracellular targets, making it a promising candidate for further preclinical studies.
Clinical trials are an essential step in evaluating the safety and efficacy of new drug candidates. While methyl 1-(carbonochloridoyl)-4-methylpyrrolidine-3-carboxylate is still in the early stages of development, preclinical data have shown promising results. Animal models have been used to assess its pharmacokinetic properties and toxicity profiles, providing valuable insights into its behavior in vivo. These studies have indicated that the compound exhibits favorable pharmacokinetic parameters and low toxicity at therapeutic doses.
In conclusion, methyl 1-(carbonochloridoyl)-4-methylpyrrolidine-3-carboxylate (CAS No. 2172563-19-6) represents an intriguing compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable candidate for further exploration and optimization. As research continues to advance, it is likely that this compound will play an important role in the development of novel therapeutic agents targeting various diseases.
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